4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
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Overview
Description
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2-methylquinoline, which is then chlorinated to form 2-chloro-6-methylquinoline. This intermediate undergoes a nucleophilic substitution reaction with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparison with Similar Compounds
Similar Compounds
2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
4-chloro-8-methylquinolin-2(1H)-one: Exhibits antimicrobial properties.
2-chloro-6-methylquinoline: Used as an intermediate in the synthesis of various quinoline derivatives.
Uniqueness
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a nitro group and a quinoline moiety makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-8-13(14-4-2-3-5-16(14)21-11)10-20-18(23)12-6-7-15(19)17(9-12)22(24)25/h2-9H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPUEODUAQJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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